

# Ruboxistaurin fecal excretion renal elimination profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

Get Quote

## Ruboxistaurin Excretion Profile: Quantitative Summary

The table below summarizes the key quantitative data on the excretion of **ruboxistaurin** and its metabolites in humans.

| Aspect                      | Data                                         | Context / Notes                                                        |
|-----------------------------|----------------------------------------------|------------------------------------------------------------------------|
| Total Recovery of Oral Dose | ~90% of administered radioactivity [1]       | From a human mass balance study using [ <sup>14</sup> C]ruboxistaurin. |
| Fecal Excretion             | 84% of administered dose [1]                 | Majority of recovered material; comprises parent drug and metabolites. |
| Renal Excretion             | 1% of administered dose [1]                  | Confirmed as a minor elimination route.                                |
| Key Metabolite              | N-desmethyl ruboxistaurin (LY333522) [2] [3] | Formed via CYP3A4 metabolism; equipotent to parent drug [4].           |
| Half-life (Parent)          | ~9 hours [4] [3]                             | Allows for once-daily dosing.                                          |
| Half-life (Metabolite)      | ~16 hours [4] [3]                            |                                                                        |

## Experimental Protocols for Excretion Studies

The data on **ruboxistaurin**'s excretion comes from well-established clinical and analytical methods.

### Human Mass Balance and Excretion Study

This protocol is critical for quantifying the routes of elimination [1].

- **Design:** A single-center, open-label study in healthy human subjects.
- **Dosing:** A single oral dose of 64 mg of [<sup>14</sup>C]**ruboxistaurin** (approximately 100 µCi) was administered.
- **Sample Collection:** Urine and feces were collected for a period of 21 days post-dosing to ensure complete recovery.
- **Analysis:** Total radioactivity was measured in excreta to determine the mass balance. Metabolite profiling in feces was conducted using high-performance liquid chromatography (HPLC) with off-line radioactivity detection.

### Pharmacokinetic Study in Renal Impairment

This study specifically assessed whether renal function affects **ruboxistaurin**'s pharmacokinetics [2].

- **Design:** A clinical trial comparing two groups: six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring long-term hemodialysis.
- **Dosing:** All subjects received a single 32 mg oral dose of **ruboxistaurin**.
- **Blood Sampling:** Serial blood samples were collected for up to 72 hours after dosing.
- **Hemodialysis:** ESRD subjects underwent hemodialysis approximately 58 hours after dosing. Blood samples were taken immediately before and after dialysis to determine the drug's dialyzability.
- **Analysis:** Plasma concentrations of **ruboxistaurin** and its active metabolite were determined, and key pharmacokinetic parameters (AUC, C<sub>max</sub>, t<sub>1/2</sub>) were compared between the two groups.

### Analytical Method for Quantification in Plasma

A recent study developed a sensitive and validated LC-MS/MS method, which is representative of the techniques used for such analyses [5].

- **Technology:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **Chromatography:** Ultra-performance liquid chromatography (UPLC) with an Acquity UPLC HSS T3 column.
- **Mass Spectrometry:** Detection using a triple quadrupole tandem mass detector with electrospray ionization (ESI) in positive ion mode.
- **Sample Preparation:** Protein precipitation from rat plasma using acetonitrile.
- **Validation:** The method was validated for linearity (25–1000 ng/mL), accuracy, and precision, making it suitable for pharmacokinetic studies.

## Diagram of Ruboxistaurin's Excretion Pathway

The following diagram summarizes the disposition and excretion pathway of **ruboxistaurin** in humans, based on the available study data.



[Click to download full resolution via product page](#)

## Key Implications for Drug Development

The unique excretion profile of **ruboxistaurin** has direct clinical and development implications:

- **Dosing in Renal Impairment:** The pharmacokinetic study concluded that **no formal dosage adjustment should be required for patients with any degree of renal impairment**, including those undergoing hemodialysis [2]. This is because the kidneys play a minor role in the drug's clearance.
- **Drug-Drug Interactions:** As **ruboxistaurin** is metabolized primarily by CYP3A4 [3], co-administration with strong inducers of this enzyme (e.g., rifampicin, carbamazepine, phenobarbital) can significantly reduce the plasma concentrations of both **ruboxistaurin** and its active metabolite. Conversely, inhibitors of CYP3A4 may increase its exposure.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. ARTICLES Disposition of [ 14 C]Ruboxistaurin in Humans [sciencedirect.com]
2. Effects of chronic renal failure on the pharmacokinetics of... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics of ruboxistaurin are significantly altered ... [pmc.ncbi.nlm.nih.gov]
4. Ruboxistaurin - an overview | ScienceDirect Topics [sciencedirect.com]
5. Determination of Ruboxistaurin analysis in rat plasma ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ruboxistaurin fecal excretion renal elimination profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572060#ruboxistaurin-fecal-excretion-renal-elimination-profile>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)